

# sources and occurrence of Heptabromodiphenyl ether in the environment

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## Compound of Interest

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An In-Depth Technical Guide to the Sources and Environmental Occurrence of **Heptabromodiphenyl Ether**

## Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been extensively used as additive flame retardants in a wide array of consumer and industrial products.<sup>[1]</sup> Structurally similar to polychlorinated biphenyls (PCBs), PBDEs are characterized by a diphenyl ether molecule in which hydrogen atoms can be substituted by one to ten bromine atoms, resulting in 209 possible congeners.<sup>[2][3]</sup> These compounds are not chemically bound to the materials they are added to, which facilitates their release into the environment.<sup>[1]</sup> <sup>[4]</sup>

This guide focuses specifically on **Heptabromodiphenyl ether** (HeptaBDE). It is not produced or used as a single congener but is a primary component of the commercial flame retardant mixture known as Octabromodiphenyl ether (c-OctaBDE).<sup>[5][6]</sup> Due to their persistence, potential for bioaccumulation, and toxicity, HeptaBDE and other PBDEs are classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention.<sup>[6][7]</sup> This document provides a comprehensive overview of the sources, environmental release pathways, occurrence in various environmental compartments, and the analytical methodologies used for the detection and quantification of HeptaBDE.

## Part 1: Primary Sources and Environmental Release

The journey of HeptaBDE into the environment is intrinsically linked to the lifecycle of products containing the commercial c-OctaBDE mixture.

## Commercial Formulations

**Heptabromodiphenyl ether** is not manufactured as an isolated chemical. Instead, it is a major constituent of the commercial Octabromodiphenyl ether (c-OctaBDE) mixture.<sup>[5]</sup> The typical composition of c-OctaBDE includes several PBDE congeners:

- **Heptabromodiphenyl ether** (HeptaBDE): Approximately 40-44%<sup>[5][8]</sup>
- Octabromodiphenyl ether (OctaBDE): Approximately 35%<sup>[8]</sup>
- Hexabromodiphenyl ether (HexaBDE): Approximately <10%<sup>[8]</sup>
- Nonabromodiphenyl ether (NonaBDE): Present in some mixtures<sup>[8]</sup>

The most common HeptaBDE congener found in these mixtures and in environmental samples is 2,2',4,4',5,5',6-**heptabromodiphenyl ether** (BDE-183).<sup>[7][9]</sup>

## Industrial Applications

The c-OctaBDE mixture has been used globally as an additive flame retardant, primarily in the plastics industry.<sup>[6]</sup> Its principal application was in the polymers used for the housings of electrical and electronic equipment.<sup>[6][7]</sup> Key applications include:

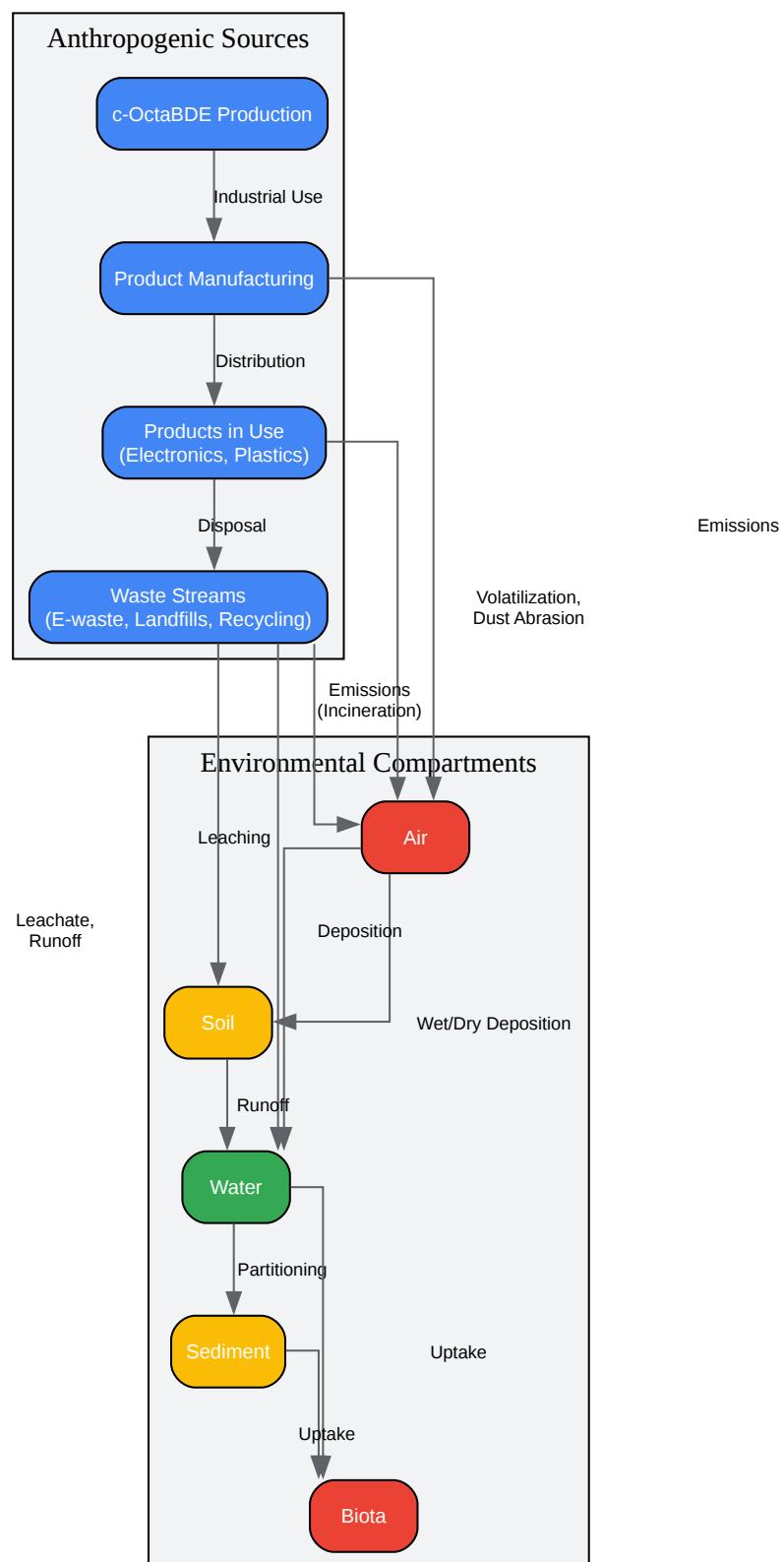
- Acrylonitrile Butadiene Styrene (ABS) Plastics: This was the most common use, accounting for an estimated 70% of c-OctaBDE consumption globally.<sup>[6]</sup> These plastics were used in casings for computers, televisions, and other business equipment.<sup>[2]</sup>
- High Impact Polystyrene (HIPS), Polybutylene Terephthalate (PBT), and Polyamide Polymers: These represent other minor polymer applications.<sup>[6]</sup>

## Pathways of Environmental Release

As additive flame retardants, PBDEs are physically mixed with the polymer matrix rather than being chemically bonded. This makes them susceptible to leaching, volatilization, and abrasion

from products throughout their lifecycle.[2][4] The primary release pathways are from manufacturing processes, emissions during product use, and disposal.[10]

The following diagram illustrates the key pathways for HeptaBDE entering the environment.



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**Figure 1:** Environmental release pathways for **Heptabromodiphenyl ether**.

## Part 2: Occurrence in Environmental Matrices

HeptaBDE and its related congeners are now ubiquitous environmental contaminants, detected in nearly all environmental compartments, from industrial zones to remote polar regions.[\[11\]](#) Their high lipophilicity and resistance to degradation lead to significant accumulation in organic matter and living organisms.[\[12\]](#)

### Atmosphere

In the atmosphere, PBDEs exist in both the gas phase and adsorbed to particulate matter.[\[2\]](#) Lower brominated congeners are more volatile and can travel greater distances, while higher brominated congeners like HeptaBDE are more likely to be associated with particles.[\[10\]](#)[\[13\]](#) Indoor air and dust often show significantly higher concentrations than outdoor environments due to the abundance of consumer products containing these flame retardants.[\[2\]](#)

Environment	Concentration Range ( $\text{pg}/\text{m}^3$ )	Key Congeners Reported
Indoor Air	1 - 100+	BDE-183, BDE-209
Outdoor Air (Urban)	0.1 - 20	BDE-47, BDE-99, BDE-183
Outdoor Air (Remote)	<0.1 - 5	BDE-47, BDE-99

Table 1: Representative concentrations of PBDEs in the atmosphere. Data synthesized from multiple sources.[\[14\]](#)[\[15\]](#)

### Water and Sediment

Due to their hydrophobic nature (high log Kow), PBDEs have very low water solubility and tend to partition from the water column to suspended particles and bottom sediments.[\[12\]](#) Consequently, concentrations in sediment are typically orders of magnitude higher than in the overlying water.[\[15\]](#) Wastewater treatment plants are a significant point source, receiving PBDEs from domestic and industrial wastewater and discharging them into aquatic environments via effluent, with a large portion partitioning to sewage sludge.[\[12\]](#)

Matrix	Concentration Range	Notes
Surface Water	<1 - 100 ng/L	Highly variable, often below detection limits.
Sediment	1 - 10,000+ ng/g dry weight	Highest concentrations near e-waste sites and urban centers. <a href="#">[12]</a> <a href="#">[16]</a>
Sewage Sludge	100 - 100,000+ ng/g dry weight	Acts as a major sink and potential source to agricultural land. <a href="#">[5]</a>

Table 2: Representative concentrations of PBDEs in aquatic systems. Data synthesized from multiple sources.[\[5\]](#)[\[12\]](#)[\[16\]](#)

## Soil

Soil contamination occurs primarily through the atmospheric deposition of particle-bound PBDEs and the agricultural application of contaminated sewage sludge.[\[12\]](#) Due to a high organic carbon-water partition coefficient (Koc), HeptaBDE is expected to be immobile in soil, binding strongly to organic matter.[\[5\]](#)[\[17\]](#) This reduces the likelihood of groundwater contamination but makes the soil a long-term reservoir.[\[5\]](#)[\[12\]](#)

Source Area	Concentration Range (ng/g dry weight)	Notes
Agricultural Soil	0.1 - 50	Varies with sludge application history. <a href="#">[17]</a>
Urban/Industrial Soil	1 - 1,000+	Higher levels due to deposition and runoff.
E-waste Sites	1,000 - 1,000,000+	Extreme contamination from recycling activities.

Table 3: Representative concentrations of PBDEs in soil. Data synthesized from multiple sources.[\[12\]](#)[\[17\]](#)

## Biota and Human Tissues

As persistent and lipophilic compounds, PBDEs bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain.[\[18\]](#) HeptaBDE (specifically BDE-183) has been detected in a wide range of wildlife, including fish, marine mammals, and birds.[\[9\]](#)[\[19\]](#)

Human exposure occurs primarily through the consumption of contaminated food, especially fish and animal products, and through the inhalation or ingestion of indoor dust.[\[12\]](#)[\[20\]](#) PBDEs are consistently detected in human tissues worldwide.

Biota/Tissue	Concentration Range (ng/g lipid weight)	Key Congeners Reported
Fish	1 - 500	BDE-47, 99, 100, 153, 154
Marine Mammals	10 - 2,500+	BDE-47, 99, 100, 153, 183[9]
Human Adipose Tissue	1 - 1,000	BDE-47, 99, 153, 183[20][21]
Human Blood/Serum	0.1 - 100	BDE-47, 99, 153[22]
Human Breast Milk	1 - 200	BDE-47, 99, 153[12]

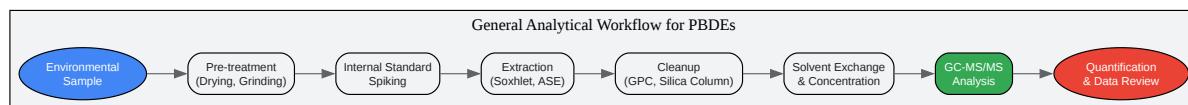
Table 4: Representative concentrations of PBDEs in biota and human tissues. Data synthesized from multiple sources.[9][12][20][21][22]

## Part 3: Analytical Methodologies

The accurate quantification of HeptaBDE in complex environmental matrices requires sophisticated sample preparation and instrumental analysis techniques to achieve the necessary low detection limits and high selectivity.[1]

### Sample Preparation Workflow

The primary goal of sample preparation is to extract the target analytes from the sample matrix, remove interfering compounds, and concentrate the final extract to a volume suitable for instrumental analysis.[23][24]



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**Figure 2:** A typical workflow for the analysis of HeptaBDE in environmental samples.

- Causality in Workflow:
  - Internal Standard Spiking: Mass-labeled surrogate standards (e.g., <sup>13</sup>C-BDE-183) are added before extraction.[11] This is a critical self-validating step. By tracking the recovery of these standards, the analyst can correct for analyte losses during the entire preparation and analysis process, ensuring high accuracy.
  - Extraction: Techniques like Soxhlet or Accelerated Solvent Extraction (ASE) are used with nonpolar solvents (e.g., hexane/acetone) to efficiently remove lipophilic PBDEs from the solid matrix.[14][25]
  - Cleanup: This is arguably the most crucial step for achieving low detection limits. Environmental extracts are complex and contain lipids, pigments, and other compounds that can interfere with GC-MS analysis. Gel Permeation Chromatography (GPC) is often used to remove large molecules like lipids, while multi-layer silica gel or Florisil column chromatography is used to separate PBDEs from other co-extracted compounds like PCBs.[25]

## Instrumental Analysis: GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard and most reliable technique for the analysis of PBDEs.[11][26]

- Gas Chromatography (GC): A capillary column (e.g., 15m or 30m) is used to separate the different PBDE congeners based on their boiling points and polarity.[26][27] A short column is often preferred for higher brominated congeners to minimize residence time and potential thermal degradation in the hot GC system.[27]
- Mass Spectrometry (MS): The MS detector provides high selectivity and sensitivity.
  - Electron Ionization (EI): A standard ionization technique, but can cause fragmentation of higher brominated BDEs.
  - Negative Chemical Ionization (NCI): Often more sensitive and reliable for PBDEs.[28]

- Detectors: While single quadrupole MS is used, high-resolution mass spectrometry (HRMS) or triple quadrupole mass spectrometry (GC-MS/MS) offers superior selectivity by monitoring specific precursor-to-product ion transitions (Selective Reaction Monitoring, SRM), which is essential for reducing matrix interferences and achieving ultra-trace detection limits.[\[3\]](#)

## Detailed Protocol: Analysis of HeptaBDE in Sediment by GC-MS/MS

This protocol provides a self-validating methodology for the determination of HeptaBDE congeners in sediment samples.

- Sample Pre-treatment:
  - Homogenize the wet sediment sample.
  - Freeze-dry a subsample (~20 g) until a constant weight is achieved. Rationale: Removing water allows for efficient extraction with organic solvents and standardizes results to a dry weight basis.
  - Grind the dried sediment using a mortar and pestle and sieve through a 2 mm mesh to ensure homogeneity.
- Extraction:
  - Weigh approximately 10 g of the dried, homogenized sediment into a Soxhlet extraction thimble.
  - Spike the sample with a known amount of a <sup>13</sup>C-labeled PBDE surrogate standard mixture (including <sup>13</sup>C-BDE-183). Rationale: This internal standard allows for the correction of analytical variability and matrix effects, ensuring trustworthy quantification.
  - Add anhydrous sodium sulfate to the thimble to absorb any residual moisture.
  - Perform Soxhlet extraction for 18-24 hours using a 1:1 mixture of hexane and dichloromethane.[\[14\]](#) Rationale: This solvent mixture effectively extracts a wide range of nonpolar to moderately polar compounds, including all PBDE congeners.

- Cleanup and Fractionation:

1. Concentrate the raw extract to ~1-2 mL using a rotary evaporator.
2. Perform an initial cleanup using Gel Permeation Chromatography (GPC) to remove high-molecular-weight interferences such as lipids.
3. Further purify the extract using a multi-layer silica gel column. The column is typically packed from bottom to top with: activated silica, 30% potassium hydroxide silica, activated silica, 44% sulfuric acid silica, and anhydrous sodium sulfate. Rationale: The acidic layer removes oxidizable compounds, the basic layer removes certain polar interferences, and the activated silica retains highly polar compounds, allowing the less polar PBDEs to elute.
4. Elute the column with hexane followed by a mixture of hexane and dichloromethane.  
Collect the fraction containing the PBDEs.

- Final Concentration and Analysis:

1. Concentrate the cleaned extract to a final volume of 50-100  $\mu$ L under a gentle stream of nitrogen.
2. Add a known amount of a  $^{13}\text{C}$ -labeled recovery (injection) standard (e.g.,  $^{13}\text{C}$ -BDE-139) just prior to injection.<sup>[14]</sup> Rationale: This standard is used to assess the efficiency of the injection process and to calculate the absolute recovery of the surrogate standards.
3. Inject 1  $\mu$ L of the final extract into the GC-MS/MS system.

- Instrumental Conditions (Example):

- GC System: Agilent 6890 or equivalent.
- Column: 15 m x 0.25 mm ID x 0.10  $\mu$ m film thickness (e.g., TraceGOLD TG-PBDE).<sup>[3][11]</sup>
- Injector: PTV or Splitless at 280°C.
- Oven Program: Initial 100°C, ramp to 320°C.
- MS System: Triple Quadrupole (e.g., Thermo TSQ 9000).<sup>[3]</sup>

- Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
- Acquisition Mode: Selective Reaction Monitoring (SRM) for target HeptaBDE congeners and internal standards.
- Quantification:
  - Identify and quantify target congeners based on their retention times and specific SRM transitions relative to a multi-point calibration curve prepared from certified standards.
  - Calculate the final concentration in the sediment (ng/g dry weight) after correcting for the recovery of the pre-extraction surrogate standard. The recovery should fall within an acceptable range (e.g., 60-120%) for the data to be considered valid.[26]

## Conclusion

**Heptabromodiphenyl ether**, primarily as a component of the c-OctaBDE commercial mixture, has become a persistent and widespread environmental contaminant. Its primary sources are industrial applications in plastics for electronics, leading to release during manufacturing, product use, and disposal. Due to its chemical properties, HeptaBDE is found globally in air, water, soil, sediment, and biota, including humans. Its tendency to bind to particulate matter facilitates its long-range transport and accumulation in sediments and soils, which act as environmental sinks. The analysis of HeptaBDE requires robust and sensitive methods, with GC-MS/MS being the gold standard, to overcome challenges posed by complex environmental matrices. Continued monitoring and research are essential to understand the long-term fate of these legacy pollutants and their impact on ecosystem and human health.

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